molecular formula C14H12N4Na2O5 B15393300 Theobromine sodium salicylate anhydrous CAS No. 8048-31-5

Theobromine sodium salicylate anhydrous

Cat. No.: B15393300
CAS No.: 8048-31-5
M. Wt: 362.25 g/mol
InChI Key: KVOQALVUGACULC-UHFFFAOYSA-L
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Description

Theobromine sodium salicylate anhydrous (CAS: 8048-31-5; ECHA identifier: O42S49LAA4) is a coordination compound synthesized by combining theobromine (a dimethylxanthine alkaloid from Theobroma cacao) with sodium salicylate . This anhydrous form eliminates water molecules, enhancing its stability and solubility compared to hydrated variants. Pharmacopeial standards specify that it must contain ≥46.5% theobromine and ≥35% salicylic acid by weight when dried at 110°C . Historically marketed as Diuretin, it was developed to improve the bioavailability of theobromine, which is poorly soluble in water (1:1,700) compared to the sodium salicylate complex (1:1 aqueous solubility) . Its primary therapeutic application is as a diuretic and myocardial stimulant, leveraging the vasodilatory properties of theobromine and the anti-inflammatory effects of salicylate .

Properties

CAS No.

8048-31-5

Molecular Formula

C14H12N4Na2O5

Molecular Weight

362.25 g/mol

IUPAC Name

disodium;3,7-dimethylpurine-2,6-dione;2-oxidobenzoate

InChI

InChI=1S/C7H8N4O2.C7H6O3.2Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);;/q;;2*+1/p-2

InChI Key

KVOQALVUGACULC-UHFFFAOYSA-L

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Theobromine sodium salicylate anhydrous is a compound that combines the pharmacological properties of theobromine, a xanthine alkaloid, and sodium salicylate, a derivative of salicylic acid. This unique combination offers potential therapeutic benefits, particularly in cardiovascular and inflammatory conditions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₃H₁₁NNaO₃
  • Molecular Weight : Approximately 362.25 g/mol
  • Appearance : White or colorless solid
  • Solubility : Low solubility in water

The biological activity of this compound is attributed to both components:

  • Theobromine :
    • Acts as a vasodilator , promoting blood flow.
    • Functions as a diuretic , increasing urine production.
    • Exhibits anti-inflammatory properties and modulates airway reactivity, making it beneficial for respiratory conditions .
  • Sodium Salicylate :
    • Known for its anti-inflammatory effects.
    • Commonly used in pain relief and as a component in aspirin synthesis.

The combination enhances therapeutic effects by leveraging the vasodilatory and anti-inflammatory properties of both substances .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReferences
VasodilationImproves blood flow and reduces vascular resistance
Anti-inflammatoryReduces inflammation and pain through inhibition of pro-inflammatory cytokines
DiureticIncreases urine output, aiding in fluid management
Respiratory BenefitsModulates airway reactivity, potentially beneficial for asthma patients
Cardiovascular ProtectionIncreases HDL cholesterol levels while decreasing LDL levels

Case Studies and Research Findings

  • Effect on Serum Proteins :
    A study investigated the effect of theobromine on serum protein levels in Wistar rats. The results indicated a dose-dependent increase in serum iron levels among treated groups, suggesting potential implications for iron metabolism when using theobromine .
  • Cough Suppression :
    Research has shown that theobromine may be effective in suppressing cough due to its anti-inflammatory properties and its action as a phosphodiesterase inhibitor. This mechanism may help reduce airway hyperreactivity, making it a candidate for treating respiratory diseases .
  • Cardiovascular Effects :
    Clinical trials have demonstrated that theobromine increases HDL cholesterol levels in individuals consuming cocoa products. These findings suggest that theobromine sodium salicylate could have similar effects, contributing to cardiovascular health .

Comparison with Similar Compounds

Theobromine-Based Salts

Compound Composition Solubility (Water) Theobromine Content Key Applications
Theobromine Sodium Salicylate Anhydrous Theobromine + Sodium salicylate 1:1 ≥46.5% Diuretic, coronary vasodilation
Calcium Theobromine-Salicylate Calcium theobromine + Calcium salicylate Partially soluble ≥44% Limited use due to alkaline pH
Theobromine Sodium Acetate Theobromine + Sodium acetate + 1H₂O High 59.6% Historical diuretic formulations

Key Findings :

  • The sodium salicylate complex outperforms calcium-based salts in solubility and stability, making it preferable for oral formulations .
  • Theobromine sodium acetate, though higher in theobromine content (59.6%), lacks the synergistic anti-inflammatory action provided by salicylate .

Sodium Salicylate and Analogues

Compound Structure Metabolic Action Therapeutic Use
Theobromine Sodium Salicylate Theobromine + Sodium salicylate Uncouples oxidative phosphorylation Diuretic, cardiovascular
Sodium Salicylate (Anhydrous) Sodium + Salicylate Uncouples oxidative phosphorylation Analgesic, antipyretic
Magnesium Salicylate Tetrahydrate Mg²⁺ + Salicylate + 4H₂O Weak uncoupling agent Analgesic (lower GI irritation)

Key Findings :

  • Sodium salicylate alone uncouples oxidative phosphorylation in liver and kidney mitochondria at toxic doses, similar to aspirin . In theobromine sodium salicylate, this action may synergize with theobromine’s diuretic effects but requires careful dosing to avoid toxicity .
  • Magnesium salicylate tetrahydrate (74.5% salicylic acid equivalence) is less potent than sodium salicylate (86.3%) due to hydration, necessitating higher doses for equivalent efficacy .

Xanthine Derivatives with Diuretic Activity

Compound Structure Solubility (Water) Primary Use
Theobromine Sodium Salicylate Dimethylxanthine + salicylate 1:1 Diuretic, coronary dilation
Caffeine Trimethylxanthine 1:46 CNS stimulant
Theophylline Dimethylxanthine 1:120 Bronchodilator, diuretic

Key Findings :

  • Theobromine’s diuretic potency is weaker than theophylline but enhanced in sodium salicylate complexes due to improved absorption .
  • Caffeine’s low solubility and strong CNS effects limit its utility in diuretic formulations compared to theobromine derivatives .

Research and Regulatory Considerations

  • Stability Issues : this compound may absorb atmospheric CO₂, altering solubility and necessitating stringent storage conditions .
  • Toxicological Profile : Salicylate’s uncoupling action on mitochondrial respiration mandates dose adjustments to avoid metabolic acidosis, particularly in renal impairment .
  • Regulatory Status : Listed as a bulk drug substance for compounding under Section 503B of the FD&C Act, reflecting its niche therapeutic role .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of theobromine sodium salicylate anhydrous in experimental settings?

  • Answer : The compound should be characterized using a combination of spectroscopic and chromatographic techniques. Fourier-transform infrared spectroscopy (FTIR) can verify functional groups (e.g., carbonyl groups from theobromine and aromatic C-O bonds from salicylate). High-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying purity, as outlined in pharmacopeial standards for sodium salicylate derivatives . Thermogravimetric analysis (TGA) is critical to confirm anhydrous status, as water content exceeding 0.5% may indicate hydration . Purity thresholds for salicylate impurities (e.g., ≤7.5% free salicylic acid) can be calculated using validated titration or spectrophotometric methods .

Q. How should researchers address hygroscopicity and stability during storage of this compound?

  • Answer : Storage conditions must prevent hydration and degradation. The compound should be kept in airtight containers with desiccants (e.g., silica gel) at controlled room temperature (20–25°C). Stability studies under accelerated conditions (40°C/75% relative humidity) can predict shelf-life. Compatibility testing with excipients is essential, as the compound is incompatible with heavy metal ions (e.g., Cu²⁺, Fe³⁺), alkalis, and oxidizing agents, which can catalyze degradation .

Q. What are the key considerations for developing a reproducible assay to quantify theobromine and salicylate moieties in this compound?

  • Answer : Separate quantification of theobromine and salicylate requires differential extraction. Theobromine can be isolated via alkaline extraction (pH 9–10) and quantified via UV spectrophotometry at 274 nm. Salicylate quantification may employ ion-pair chromatography with sodium phosphate buffer (pH 3.0) and UV detection at 300 nm . Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Answer : Discrepancies often arise from hydration states or solvent impurities. Use standardized solvents (e.g., USP-grade) and control temperature (±0.5°C). Solubility should be re-evaluated via saturation shake-flask methods with HPLC validation. For example, in aqueous buffers, solubility varies with pH due to salicylate’s ionization (pKa ~2.97). Polar aprotic solvents like dimethyl sulfoxide (DMSO) may enhance solubility but require compatibility testing .

Q. What experimental strategies are effective for studying the compound’s interactions with common pharmaceutical excipients?

  • Answer : Conduct forced degradation studies with excipients (e.g., lactose, microcrystalline cellulose) under stress conditions (heat, light, humidity). Monitor interactions via differential scanning calorimetry (DSC) to detect eutectic melts or polymorphic transitions. For example, incompatibility with sodium nitrite or phenylephrine hydrochloride can manifest as discoloration or precipitate formation . Pair these with stability-indicating HPLC methods to track degradation products.

Q. How can advanced spectroscopic techniques elucidate the solid-state behavior of this compound in formulation matrices?

  • Answer : X-ray powder diffraction (XRPD) identifies crystalline phases, while solid-state NMR (ssNMR) probes molecular interactions in amorphous dispersions. For hygroscopic formulations, dynamic vapor sorption (DVS) quantifies water uptake, which correlates with stability . Pair these with Raman mapping to assess homogeneity in tablet matrices.

Methodological Considerations Table

Parameter Recommended Technique Key References
Purity AnalysisHPLC-UV, Titration
Hydration StatusTGA, Karl Fischer Titration
Degradation PathwaysForced Degradation + LC-MS
Excipient CompatibilityDSC, FTIR
Solubility ProfilingShake-Flask Method + HPLC

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